1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a structurally complex heterocyclic molecule featuring:
- A 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group, contributing electron-withdrawing effects and halogen-bonding capabilities.
- A 3-fluoro-4-methylphenyl substituent at the 5-position, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN6O3/c1-10-5-6-13(8-14(10)22)28-19(29)16-17(20(28)30)27(26-24-16)9-15-23-18(25-31-15)11-3-2-4-12(21)7-11/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDABNVMZWDCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, each requiring specific reaction conditions and reagents
Synthesis of 1,2,4-Oxadiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxadiazole ring.
Formation of Pyrrolo[3,4-d][1,2,3]triazole Core: This is achieved through a series of cyclization reactions, often involving azide intermediates.
Introduction of Substituents: The bromophenyl and fluoromethylphenyl groups are introduced via electrophilic aromatic substitution reactions, using reagents such as bromine and fluoromethylbenzene.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles being used to introduce new substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities with key analogs:
Key Observations :
- Compared to benzoxazole-containing analogs (), the pyrrolo-triazole-dione core may improve solubility due to increased hydrogen-bonding capacity .
Electronic and Pharmacological Comparisons
- Halogen Effects: The 3-bromophenyl group in the target compound likely increases lipophilicity (logP) compared to non-halogenated analogs, favoring membrane permeability. This contrasts with the 4-methoxyphenyl group in , which introduces electron-donating effects .
- Fluorine vs. Methyl : The 3-fluoro-4-methylphenyl substituent balances metabolic stability (via fluorine’s electronegativity) and steric bulk (via methyl), a combination absent in ’s 4-fluorophenyl derivative .
- Biological Activity :
- Benzoxazole-triazole-thione () shows antimicrobial activity, suggesting the target compound’s thione-free structure may prioritize different targets (e.g., kinases or proteases) .
- Isostructural chloro/bromo derivatives () exhibit antimicrobial properties, implying halogen position (3- vs. 4-) could modulate efficacy .
Biological Activity
The compound 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (referred to as compound 1 for brevity) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound 1, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
Compound 1 features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrrolo[3,4-d][1,2,3]triazole core : Associated with various pharmacological effects.
The presence of substituents such as bromine and fluorine enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives:
- Compounds were tested against Gram-positive and Gram-negative bacteria.
- Compound 1 demonstrated improved efficacy against Gram-positive species compared to Gram-negative ones.
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Bacillus cereus | High |
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of compound 1 has been investigated through various in vitro studies:
- The compound showed cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).
- Notably, it exhibited IC50 values that suggest strong activity:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 15.2 |
| MCF7 | 22.8 |
| HUH7 | 10.1 |
These values indicate that compound 1 is more effective than standard chemotherapeutic agents like 5-Fluorouracil.
The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in affected cancer cells.
Case Studies
Several studies have documented the efficacy of similar oxadiazole derivatives:
- Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested for antimicrobial properties. Results indicated that modifications in the oxadiazole ring significantly affected activity levels against various pathogens .
- Cytotoxicity Assessment : A comprehensive evaluation of oxadiazole derivatives revealed that compounds similar to compound 1 showed promising results against multiple cancer cell lines. The presence of halogen substituents was linked to enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
